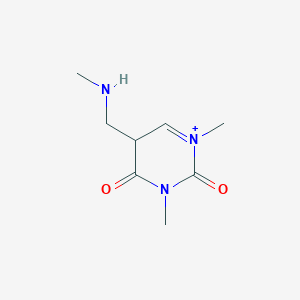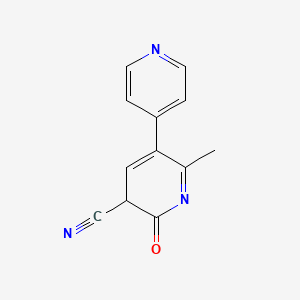![molecular formula C9H9NO3 B12357248 1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione](/img/structure/B12357248.png)
1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione can be achieved through a four-step cascade reaction involving acrylamides and 4-hydroxy-2-alkynoates. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction is catalyzed by rhodium and features good functional group tolerance, room temperature conditions, and air compatibility .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
1,1-Dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione can be compared with other similar compounds, such as:
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: This compound has a similar fused ring system but differs in its specific functional groups and biological activities.
Furo[3,4-c]pyridine-1,3-dione: Another related compound with a similar core structure but different substituents and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1,1-dimethyl-3aH-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C9H9NO3/c1-9(2)5-3-4-10-7(11)6(5)8(12)13-9/h3-4,6H,1-2H3 |
InChI Key |
MEHWUKWITHCTNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=NC(=O)C2C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12357166.png)
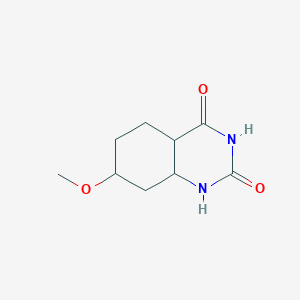

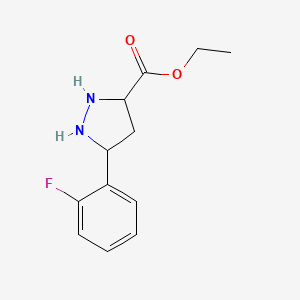
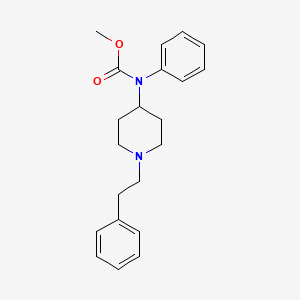
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
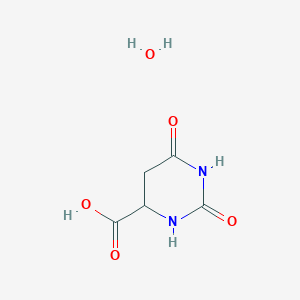
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
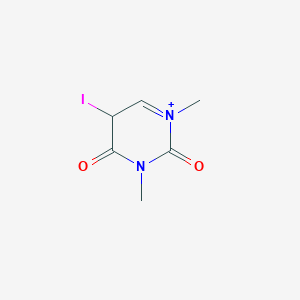

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)

